molecular formula C8H7FN2O B11726311 7-Fluorobenzoxazole-2-methanamine

7-Fluorobenzoxazole-2-methanamine

Cat. No.: B11726311
M. Wt: 166.15 g/mol
InChI Key: MWJOQVPFXWPKPV-UHFFFAOYSA-N
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Description

7-Fluorobenzoxazole-2-methanamine is a fluorinated benzoxazole derivative It is a heterocyclic compound containing a benzoxazole ring substituted with a fluorine atom at the 7th position and an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorobenzoxazole-2-methanamine typically involves the incorporation of a fluorine atom into the benzoxazole ring. One common method is the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom. This reaction can be carried out using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours .

Another method involves the fluorination of chlorinated N-heterocycles using tetrabutylphosphonium hydrogendifluoride or dihydrogentrifluoride under mild conditions . The selective C(5) lithiation of 2-substituted oxazole followed by treatment with N-fluorobenzenesulfonimide is also a viable approach .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Fluorobenzoxazole-2-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like potassium fluoride (KF) and N-fluorobenzenesulfonimide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

7-Fluorobenzoxazole-2-methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluorobenzoxazole-2-methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins, while the benzoxazole ring can facilitate interactions with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzoxazole
  • 4-Fluorobenzoxazole
  • 5-Fluorobenzoxazole
  • 6-Fluorobenzoxazole

Uniqueness

7-Fluorobenzoxazole-2-methanamine is unique due to the specific positioning of the fluorine atom and the amine group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

(7-fluoro-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H7FN2O/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2

InChI Key

MWJOQVPFXWPKPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=N2)CN

Origin of Product

United States

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